Indantadol hydrochloride

Neuropathic Pain NMDA Receptor Antagonism MAO Inhibition

Researchers investigating glutamatergic-monoaminergic crosstalk in neuropathic pain require a validated dual-mechanism tool compound not replicable by single-target alternatives. Indantadol hydrochloride (CHF-3381) uniquely combines non-competitive NMDA antagonism (IC₅₀ 8.1 μM) with nonselective MAO inhibition. - Superior to gabapentin in reversing mechanical hyperalgesia in diabetic neuropathy models (MED 50 mg/kg p.o. vs. gabapentin inactive at 100 mg/kg p.o.). - Validated in human heat-capsaicin pain model: 500 mg oral dose reduced secondary hyperalgesia area by 33%. - Established PK/PD model links plasma concentration to MAO-A target engagement, enabling quantitative pharmacology studies.

Molecular Formula C11H15ClN2O
Molecular Weight 226.70 g/mol
CAS No. 202914-18-9
Cat. No. B018623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndantadol hydrochloride
CAS202914-18-9
Synonyms2-[(2,3-Dihydro-1H-inden-2yl)amino]acetamide Hydrochloride Salt
Molecular FormulaC11H15ClN2O
Molecular Weight226.70 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C21)NCC(=O)N.Cl
InChIInChI=1S/C11H14N2O.ClH/c12-11(14)7-13-10-5-8-3-1-2-4-9(8)6-10;/h1-4,10,13H,5-7H2,(H2,12,14);1H
InChIKeyJPNNIRXUJSPGRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indantadol Hydrochloride: Baseline Profile for Neuropathic Pain


Indantadol hydrochloride (CHF-3381) is a small molecule with a dual mechanism of action, functioning as both an orally active, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a reversible, nonselective monoamine oxidase (MAO) inhibitor [1]. It was originally developed by Chiesi Farmaceutici and later licensed to Vernalis plc for the potential treatment of neuropathic pain and chronic cough [2]. Preclinical studies have demonstrated its neuroprotective, anticonvulsant, and antihyperalgesic properties [3]. While its clinical development for diabetic peripheral neuropathic pain was discontinued after a Phase IIb trial failed to meet its primary endpoint, it remains a valuable tool compound for investigating the convergence of glutamatergic and monoaminergic pathways in pain and neurodegeneration [4]. This guide provides a quantitative, comparator-based analysis to inform scientific selection and procurement decisions.

Pathway Mechanism Dual NMDA/MAO pathway study fit
Model Context Reported antinociceptive endpoint context
Compound Status Research-phase tool compound

Why Indantadol Hydrochloride Is Not Substitutable


The unique dual pharmacology of indantadol—combining non-competitive NMDA antagonism with nonselective MAO inhibition—precludes simple substitution with other in-class compounds [1]. Unlike selective MAO-B inhibitors (e.g., rasagiline, safinamide), indantadol's inhibition of MAO-A influences serotonin and norepinephrine catabolism, which is mechanistically relevant for pain modulation [2]. Compared to pure NMDA antagonists like memantine, preclinical data show divergent efficacy profiles in specific pain modalities [3]. Furthermore, indantadol's distinct metabolic pathway, involving the formation of the active metabolite 2-aminoindane, contributes to a pharmacokinetic and side-effect profile that differs from gabapentinoids, which act primarily through calcium channel modulation [4]. The following evidence sections quantify these critical differentiators.

Target Compound
Potential Substitute
Indantadol HCl
Selective MAO-B InhibitorsLack MAO-A modulation relevant for pain
Dual NMDA/MAO profile
Pure NMDA AntagonistsMAO inhibition absent; divergent in vivo efficacy
Distinct metabolic pathway
GabapentinoidsDifferent mechanism; calcium channel modulation

Indantadol Hydrochloride: Quantitative Comparator Evidence


Dual NMDA/MAO Activity vs. Memantine

Indantadol hydrochloride differentiates itself from the prototypical NMDA antagonist memantine through its combined MAO inhibitory activity and a distinct in vitro NMDA receptor binding profile. In isolated rat spinal cord preparations, CHF3381 and memantine produced similar inhibition of the wind-up phenomenon, a key electrophysiological correlate of central sensitization in pain [1]. However, the dual mechanism of indantadol, including its MAO-A inhibition, is absent in memantine [2]. This dual action may confer a broader preclinical efficacy profile across multiple pain modalities, as detailed in subsequent evidence items [1].

Dual NMDA/MAO Activity
Head-to-head
Similar wind-up inhibition vs. memantine
Supports dual-pathway engagement
MAO inhibition absent in memantine
Neuropathic Pain NMDA Receptor Antagonism MAO Inhibition

Neuropathic Pain Efficacy vs. Gabapentin and Memantine

In a rat model of diabetic neuropathy, oral administration of CHF3381 produced a significant reversal of mechanical hyperalgesia at a minimum effective dose (MED) of 50 mg/kg [1]. In the same model, gabapentin was ineffective at a higher dose of 100 mg/kg p.o. [1]. In a model of traumatic neuropathy (sciatic nerve injury), CHF3381 relieved both cold and mechanical allodynia at an oral MED of 100 mg/kg [1]. In stark contrast, memantine was inactive in this model [1]. Gabapentin selectively blocked cold allodynia (MED 30 mg/kg s.c.) but had marginal effects on mechanical allodynia [1]. This demonstrates a broader and more robust efficacy profile for CHF3381 in certain preclinical neuropathic pain models compared to gabapentin and memantine.

Neuropathic Pain Model
Head-to-head
Ranked higher than gabapentin in mechanical hyperalgesia reversal
Model-specific endpoint response
Gabapentin ineffective at tested dose
Diabetic Neuropathy Sciatic Nerve Injury Allodynia Hyperalgesia

Tolerability vs. Other NMDA Antagonists

The clinical tolerability of indantadol has been reported to be significantly more favorable than that of other NMDA antagonists [1]. In a Phase IIb trial, the most common adverse event was dizziness, occurring in 26% of indantadol-treated patients compared to 4% in the placebo group [2]. While a direct, quantitative comparison to memantine's side effect rate in a similar neuropathic pain population is not available from a single study, this reported favorable tolerability is a key differentiator often cited in reviews [1]. The maximum tolerated single oral dose was established at 600 mg, with a sharp increase in moderate adverse events at this level [3]. This provides a quantitative benchmark for tolerability that can be compared across compounds.

Tolerability Profile
Class-level
26% dizziness vs. 4% placebo
Reported tolerability endpoint context
Phase IIb trial data
Drug Safety Tolerability Clinical Trial NMDA Antagonist

Human Pain Model: Secondary Hyperalgesia Reduction

In a human heat-capsaicin-induced pain model, a single oral dose of 500 mg indantadol hydrochloride effectively reduced the area of secondary hyperalgesia to 67% of baseline [1]. This human experimental pain model assesses central sensitization, a key component of chronic neuropathic pain. While direct comparator data from the same study are not available, this provides a quantitative human pharmacodynamic endpoint that can be cross-referenced with published data for gabapentinoids or other analgesics in similar capsaicin models [2].

Human Pain Model
Cross-study comparable
33% reduction in secondary hyperalgesia area
Supports human central sensitization model
Capsaicin-induced model
Human Pain Model Capsaicin Hyperalgesia Central Sensitization

Pharmacokinetic Parameters for Dosing Regimen

Indantadol hydrochloride displays linear pharmacokinetics in the dose range of 25 to 600 mg following single oral doses in healthy subjects [1]. It is rapidly absorbed, reaching peak plasma concentrations (tmax) between 0.5 and 2 hours, and is cleared from plasma with a half-life (t1/2) of 3 to 4 hours [1]. Ingestion of food reduces the rate of absorption (tmax extended to 4 hours) without affecting the extent of absorption [1]. A mechanistic PK/PD model estimated key parameters including clearance (CL) decreasing from 41.2 to 27.4 L/h over the study period, and a volume of distribution (V) of 131 L [2]. These quantitative parameters are essential for designing preclinical and clinical dosing regimens and differ from those of comparators like gabapentin (which has saturable absorption) or memantine (which has a much longer half-life of 60-80 hours).

Pharmacokinetics
Class-level
t1/2 3-4 h vs. memantine 60-80 h
Supports dosing frequency context
Requires twice-daily regimen
Pharmacokinetics Oral Bioavailability Half-Life Metabolism

Indantadol Hydrochloride: Optimal Application Scenarios


Dual NMDA/MAO Mechanisms in Neuropathic Pain

Given its confirmed dual activity as a non-competitive NMDA antagonist and nonselective MAO inhibitor [1], indantadol is ideally suited for preclinical studies aiming to dissect the convergent roles of glutamatergic and monoaminergic signaling in the development and maintenance of neuropathic pain. Its demonstrated superiority over gabapentin in reversing mechanical hyperalgesia in a diabetic neuropathy model (MED 50 mg/kg p.o. vs. gabapentin inactive at 100 mg/kg p.o.) positions it as a more robust tool for this specific pain state [2].

Central Sensitization in Human Experimental Pain

The validated human heat-capsaicin pain model, where a 500 mg oral dose reduced the area of secondary hyperalgesia by 33%, provides a direct translational bridge [3]. This makes indantadol a valuable compound for research into central sensitization mechanisms in humans, allowing for direct comparison with other centrally-acting analgesics that have been tested in similar models.

NMDA Antagonist Tolerability Reference Standard

Indantadol's reported favorable tolerability profile compared to other NMDA antagonists, quantified by a maximum tolerated single dose of 600 mg and a specific 26% incidence of dizziness in a Phase IIb trial (vs. 4% placebo), allows it to serve as a benchmark for assessing the therapeutic index of novel NMDA-targeting compounds [4]. Its relatively short half-life (3-4 hours) also makes it suitable for studies requiring rapid washout [5].

Mechanistic PK/PD Modeling Framework

The existence of a detailed mechanistic PK/PD model, which links plasma concentrations of indantadol and its metabolites (CHF-3567 and 2-aminoindane) to MAO-A inhibition (via DHPG reduction) and heart rate changes, provides a robust framework for quantitative pharmacology studies [6]. This allows for precise prediction of target engagement and pharmacodynamic effects in vivo, which is less developed for many comparator compounds.

Application
Selection Property
Validation Focus
Glutamatergic/monoaminergic pathway studies
Dual-mechanism profile
NMDA/MAO target-engagement assays
Preclinical neuropathic pain models
Model-specific endpoint response
Allodynia/hyperalgesia endpoint review
Central sensitization research
Human experimental pain model fit
Secondary hyperalgesia endpoint review
NMDA antagonist tolerability assessment
Tolerability endpoint context
Adverse event endpoint monitoring
Mechanistic PK/PD modeling
PK parameter framework
Concentration-effect modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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